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molecular formula C8H18N2 B1196822 1,3-Cyclohexanedimethanamine CAS No. 2579-20-6

1,3-Cyclohexanedimethanamine

Cat. No. B1196822
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06984758B2

Procedure details

By hydrogenating m-xylylenediamine (available from Mitsubishi Gas Chemical Company, Inc., hereinafter referred to as “MXDA”) in the presence of an alumina catalyst supporting 2% by weight of ruthenium, 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) was produced. The hydrogenation was performed in a fixed bed reactor while supplying the starting liquid and hydrogen from the top of the reactor under the following conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[CH:2]=1>[Ru]>[NH2:8][CH2:7][CH:3]1[CH2:4][CH2:5][CH2:6][CH:1]([CH2:9][NH2:10])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)CN)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)CN)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CC(CCC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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